molecular formula C13H11ClMgO B6299342 3-Phenoxybenzylmagnesium chloride CAS No. 211115-06-9

3-Phenoxybenzylmagnesium chloride

Cat. No.: B6299342
CAS No.: 211115-06-9
M. Wt: 242.98 g/mol
InChI Key: BMDKGUYKFRXKRD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenoxybenzylmagnesium chloride is an organomagnesium compound widely used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is particularly valuable in the field of synthetic organic chemistry due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenoxybenzylmagnesium chloride is typically synthesized through the reaction of 3-phenoxybenzyl chloride with magnesium metal in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxybenzylmagnesium chloride undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Tetrahydrofuran (THF), diethyl ether.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Alcohols: From reactions with carbonyl compounds.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

3-Phenoxybenzylmagnesium chloride has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium bromide
  • Benzylmagnesium chloride
  • 3-Phenylpropylmagnesium chloride

Uniqueness

3-Phenoxybenzylmagnesium chloride is unique due to the presence of the phenoxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional group interactions are required.

Properties

IUPAC Name

magnesium;1-methanidyl-3-phenoxybenzene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11O.ClH.Mg/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDKGUYKFRXKRD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC=C1)OC2=CC=CC=C2.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276257
Record name Chloro[(3-phenoxyphenyl)methyl]magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211115-06-9
Record name Chloro[(3-phenoxyphenyl)methyl]magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.